4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a phenyl-dibenzo[b,d]thiophene moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Pinacolborane Addition: Another method involves the addition of pinacolborane to an aryl halide, followed by oxidation to form the desired dioxaborolane compound.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced species.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include boronic acids, borates, and substituted aromatic compounds .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Materials Science: It is used in the development of new materials, such as conjugated polymers and organic semiconductors, due to its ability to form stable boron-containing structures.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various substrates, facilitating their transformation through catalytic or stoichiometric processes . The phenyl-dibenzo[b,d]thiophene moiety provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane include:
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound also contains a dioxaborolane ring and is used in similar applications, such as organic synthesis and materials science.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: This compound features a dioxaborolane ring and is used in the synthesis of aggregation-induced emission molecules and dyes for solar cells.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound is used in organic synthesis and materials science, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl-dibenzo[b,d]thiophene moiety, which imparts distinct reactivity and stability compared to other boronic acid derivatives .
Properties
Molecular Formula |
C30H27BO2S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(6-phenyldibenzothiophen-4-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)22-14-8-13-21(19-22)24-16-10-18-26-25-17-9-15-23(27(25)34-28(24)26)20-11-6-5-7-12-20/h5-19H,1-4H3 |
InChI Key |
IGZRWBIBPXILFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC4=C3SC5=C4C=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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